Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate
Description
Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core substituted with a complex hydrazide-thiadiazole moiety. The thiophene ring is functionalized at the 3-position with a formohydrazido-methanethioyl group linked to a 1,2,3-thiadiazole heterocycle.
Properties
IUPAC Name |
methyl 3-[(thiadiazole-4-carbonylamino)carbamothioylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S3/c1-18-9(17)7-5(2-3-20-7)11-10(19)14-13-8(16)6-4-21-15-12-6/h2-4H,1H3,(H,13,16)(H2,11,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLXEFPXOWKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)NNC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the reaction of appropriate hydrazine derivatives with carbon disulfide to form the thiadiazole core, followed by subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Structural Characteristics
The structure of Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of the thiophene moiety enhances its pharmacological profile.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing the thiadiazole moiety. For instance:
- Mechanism of Action : Compounds with the thiadiazole ring exhibit significant antibacterial and antifungal activities. They target various pathogenic microorganisms responsible for infections such as tuberculosis and fungal diseases .
- Case Studies : A series of derivatives derived from 1,3,4-thiadiazole have demonstrated effective activity against Gram-positive and Gram-negative bacteria, with some exhibiting lower minimum inhibitory concentrations compared to standard antibiotics .
Anticancer Properties
This compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies have shown that derivatives of thiadiazole compounds can inhibit the growth of various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) .
- Molecular Docking : Computational studies using molecular docking techniques have been employed to predict the binding affinity of these compounds to key enzymes involved in cancer progression, such as dihydrofolate reductase .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives is another area of interest:
- Biological Activity : Research indicates that certain thiadiazole compounds can reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity:
| Compound | Method of Synthesis | Biological Activity |
|---|---|---|
| Compound A | Heterocyclization with hydrazine derivatives | Antimicrobial |
| Compound B | Reaction with acetylated amino derivatives | Anticancer |
| Compound C | Functionalization at thiophene position | Anti-inflammatory |
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors.
Comparison with Similar Compounds
Thiophene Carboxylate Derivatives
- Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (): Synthesis: Prepared via microwave-assisted condensation of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N-dimethoxymethyl-N,N-dimethylamine. Yield: 99%, indicating high efficiency under microwave irradiation . Key Difference: Replaces the thiadiazole-hydrazide group with a dimethylamino-methylene substituent, simplifying the structure but reducing heterocyclic diversity.
- Methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (): Synthesis: Diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate followed by treatment with SO₂. Application: Intermediate for further functionalization (e.g., morpholine substitution) . Key Difference: Incorporates a benzo[b]thiophene core and sulfonyl chloride group, differing in ring fusion and reactivity.
Thiadiazole-Containing Compounds
- N-(4-substitutedbenzyl)-2-amino-5-aryl-1,3,4-thiadiazoles (): Synthesis: Reduction of Schiff bases (e.g., N-(4-substitutedbenzylidene)-2-amino-5-aryl-1,3,4-thiadiazoles) with NaBH₄. Bioactivity: Evaluated for antioxidant properties, emphasizing the role of thiadiazole in redox modulation .
- Methyl 5-(2-(4-(1,2,3-thiadiazol-4-yl)phenylamino)-2-oxoethylamino)-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (): Synthesis: Condensation of hydrazide intermediates with thiadiazole-containing aldehydes. Bioactivity: Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans, highlighting thiadiazole’s role in enhancing bioactivity .
Substituent Effects on Bioactivity
- Anti-tubercular Activity (): Benzothiazole derivatives with electron-donating groups (e.g., methyl at ortho position) showed enhanced activity against Mycobacterium tuberculosis (Table 23).
Key Observations :
- Microwave-assisted synthesis () offers superior yields compared to traditional methods (e.g., Suzuki coupling in ).
Regulatory and Pharmaceutical Relevance
- Impurity Profiles ():
- Thiophene carboxylates like Articaine derivatives are regulated for impurities (e.g., methyl 3-[(methoxycarbonylmethyl)-sulfamoyl]-thiophene-2-carboxylate).
- Implication : The target compound’s structural complexity may necessitate rigorous purity profiling for pharmaceutical applications .
Biological Activity
Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate is a compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. These include:
- Anticancer : Many thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : They have shown efficacy against bacteria and fungi.
- Anti-inflammatory : Some derivatives possess anti-inflammatory properties.
- Antitubercular : Certain compounds demonstrate activity against Mycobacterium tuberculosis.
The presence of the thiadiazole ring enhances the interaction with biological targets, making these compounds valuable in drug development.
Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies on similar compounds have shown promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The compound's IC50 values in these studies suggest potent anticancer activity, with values as low as 4.37 μM for HepG-2 cells .
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For example, derivatives have shown significant inhibition against resistant strains of bacteria and fungi, which is crucial in the context of rising antimicrobial resistance .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been explored through various in vitro assays. Compounds exhibiting this activity can inhibit pro-inflammatory cytokines and enzymes such as COX, contributing to their therapeutic potential in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes critical for tumor growth and microbial survival.
- Induction of Apoptosis : Some thiadiazole derivatives promote programmed cell death in cancer cells.
- Disruption of Cellular Processes : The interaction with DNA and RNA synthesis pathways has been noted as a mechanism for anticancer activity .
Case Study 1: Anticancer Efficacy
A study evaluating a series of 1,3,4-thiadiazole derivatives found that certain compounds significantly inhibited the growth of K562 chronic myelogenous leukemia cells by targeting the Bcr-Abl tyrosine kinase pathway. This highlights the potential for developing targeted therapies based on the structural framework provided by thiadiazoles .
Case Study 2: Antimicrobial Action
In another study focusing on antimicrobial activity, derivatives were tested against multiple strains of bacteria and fungi. The results indicated that specific substitutions on the thiadiazole ring enhanced antibacterial properties compared to standard antibiotics .
Q & A
Q. Table 1. Key Synthetic Steps and Yields for Analogous Compounds
Q. Table 2. Spectral Benchmarks for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiophene C-H | 6.8–7.5 (multiplet) | - |
| Thiadiazole C=S | - | 1240–1260 |
| Amide C=O | 165–170 (13C) | 1640–1680 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
